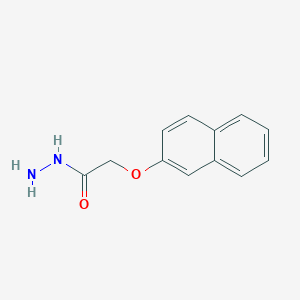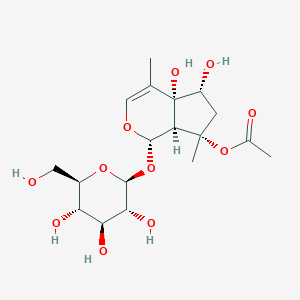![molecular formula C12H11ClN2O B102819 Chlorure de 1 phenyle de pyridine 4-aldoxime [French] CAS No. 19340-14-8](/img/structure/B102819.png)
Chlorure de 1 phenyle de pyridine 4-aldoxime [French]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorure de 1 phenyle de pyridine 4-aldoxime, also known as PAM-Cl, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxime family of compounds, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. PAM-Cl has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
科学的研究の応用
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has been used extensively in scientific research, particularly in the fields of toxicology and pharmacology. Its ability to reactivate AChE makes it a valuable tool for studying the effects of nerve agents and other toxins that target this enzyme. It has also been used to study the effects of pesticides and other chemicals on the nervous system.
作用機序
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] works by binding to the active site of AChE and reactivating the enzyme. This allows for the restoration of normal nerve function in cases where AChE has been inhibited by toxins or other chemicals. Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress in the nervous system.
生化学的および生理学的効果
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has a wide range of biochemical and physiological effects, including the reactivation of AChE, the inhibition of lipid peroxidation, and the protection against oxidative stress. It has also been shown to have anti-inflammatory and anti-apoptotic properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of Chlorure de 1 phenyle de pyridine 4-aldoxime [French] is its ability to reactivate AChE, which makes it a valuable tool for studying the effects of nerve agents and other toxins on the nervous system. It is also relatively easy to synthesize and has a long shelf life. However, Chlorure de 1 phenyle de pyridine 4-aldoxime [French] does have some limitations. It can be toxic in high doses, and its reactivation of AChE may not be effective in all cases.
将来の方向性
There are many potential future directions for research involving Chlorure de 1 phenyle de pyridine 4-aldoxime [French]. One area of interest is the development of new compounds that are more effective at reactivating AChE and protecting against oxidative stress. Another area of interest is the use of Chlorure de 1 phenyle de pyridine 4-aldoxime [French] as a tool for studying the effects of environmental toxins on the nervous system. Additionally, Chlorure de 1 phenyle de pyridine 4-aldoxime [French] may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-cyanopyridine with phenylhydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Chlorure de 1 phenyle de pyridine 4-aldoxime [French].
特性
CAS番号 |
19340-14-8 |
|---|---|
製品名 |
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] |
分子式 |
C12H11ClN2O |
分子量 |
234.68 g/mol |
IUPAC名 |
(NE)-N-[(1-phenylpyridin-1-ium-4-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C12H10N2O.ClH/c15-13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;/h1-10H;1H |
InChIキー |
OUVXTINDNVCUCI-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |
SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



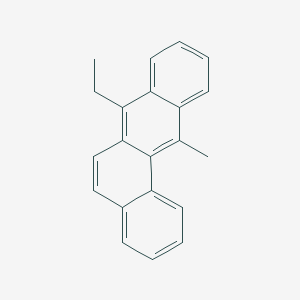

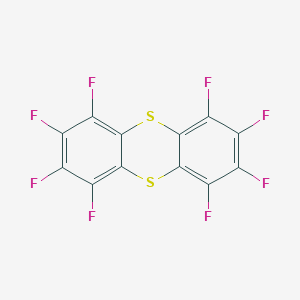
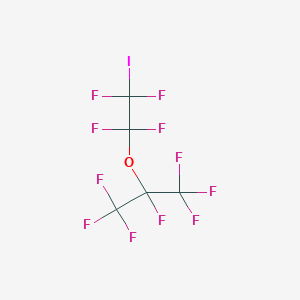
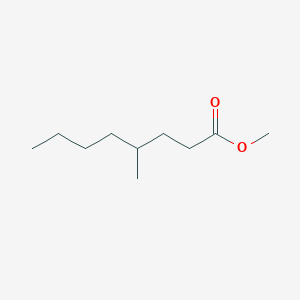
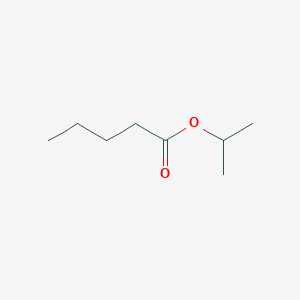
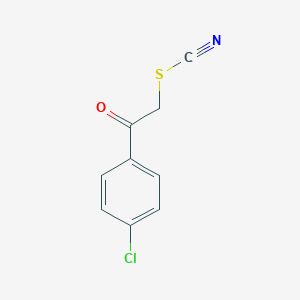
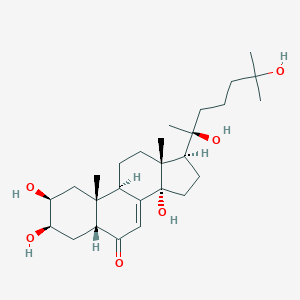
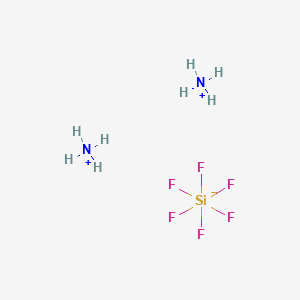
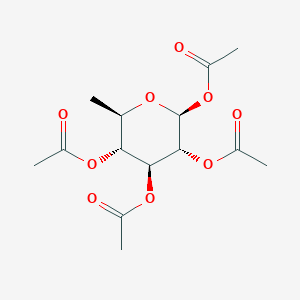

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
